molecular formula C10H19NO3 B6265008 tert-butyl 3-[(1S)-1-hydroxyethyl]azetidine-1-carboxylate CAS No. 2166085-24-9

tert-butyl 3-[(1S)-1-hydroxyethyl]azetidine-1-carboxylate

Cat. No.: B6265008
CAS No.: 2166085-24-9
M. Wt: 201.3
InChI Key:
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Description

tert-Butyl 3-[(1S)-1-hydroxyethyl]azetidine-1-carboxylate: is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl ester group and a hydroxyethyl substituent on the azetidine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(1S)-1-hydroxyethyl]azetidine-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of this compound with appropriate reagents to form the azetidine ring. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as Lewis acids or bases to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors have been employed to achieve sustainable and scalable synthesis of such compounds . These methods offer advantages in terms of reaction control, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-[(1S)-1-hydroxyethyl]azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include oxidized carbonyl derivatives, reduced azetidine derivatives, and substituted esters .

Scientific Research Applications

tert-Butyl 3-[(1S)-1-hydroxyethyl]azetidine-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-[(1S)-1-hydroxyethyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their activity. The azetidine ring may interact with enzymes or receptors, modulating their function. The tert-butyl ester group can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

tert-Butyl 3-[(1S)-1-hydroxyethyl]azetidine-1-carboxylate can be compared with other similar compounds such as:

Properties

IUPAC Name

tert-butyl 3-[(1S)-1-hydroxyethyl]azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-7(12)8-5-11(6-8)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEGASXWOTWMKN-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CN(C1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CN(C1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2166085-24-9
Record name tert-butyl 3-[(1S)-1-hydroxyethyl]azetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A stirred solution of 33-4 (0.96 g, 3.9 mmol) in ether (20 mL) at ambient temperature was treated with LiBH4 (0.34 g, 15.8 mmol) then heated to 55° C. After 45 min the cooled reaction was quenched with 5% KHSO4 (10 mL) and then diluted with EtOAc. The organic phase was washed with 5% KHSO4 and brine, dried (MgSO4), and concentrated to give 33-5 (0.79 g) as a colorless oil. Rf 0.46 (silica, EtOAc).
Name
Quantity
0.96 g
Type
reactant
Reaction Step One
Name
Quantity
0.34 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a 100 ml round bottom flask was added tert-butyl 3-acetylazetidine-1-carboxylate (2.06, 10.3 mmol) and 30 ml MeOH. NaBH4 (0.403 g, 10.6 mmol) was added in portions. The resulting reaction mixture was stirred at room temperature for 15 minutes. The volatiles were removed under vacuum. The residue was treated with 50 ml 10% KOH and extracted with 2×50 ml ethyl acetate. The organics were combined and dried over sodium sulfate, filtered and concentrated. The residue was purified on silica gel column eluted with 1:4 to 1:2 E/H to give 2.06 g desired product as colorless oil.
Quantity
10.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.403 g
Type
reactant
Reaction Step Two

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